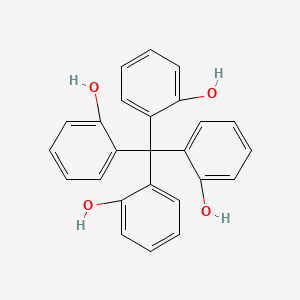
2,2',2'',2'''-Methanetetrayltetraphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,2’‘,2’‘’-Methanetetrayltetraphenol typically involves the reaction of phenol with formaldehyde under acidic or basic conditions. One common method is the condensation reaction where phenol reacts with formaldehyde in the presence of a catalyst such as hydrochloric acid or sodium hydroxide. The reaction proceeds through the formation of intermediate hydroxymethylphenols, which further react to form the final product.
Industrial Production Methods: Industrial production of 2,2’,2’‘,2’‘’-Methanetetrayltetraphenol follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and catalyst concentration, to ensure high yield and purity of the product. The final compound is then purified through recrystallization or other separation techniques.
化学反応の分析
Types of Reactions: 2,2’,2’‘,2’‘’-Methanetetrayltetraphenol undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.
Substitution: The hydroxyl groups can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens like chlorine or bromine.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro, sulfo, or halogenated derivatives of the original compound.
科学的研究の応用
2,2’,2’‘,2’‘’-Methanetetrayltetraphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties due to the presence of multiple phenolic groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of resins, adhesives, and coatings due to its ability to form stable cross-linked networks.
作用機序
The mechanism of action of 2,2’,2’‘,2’‘’-Methanetetrayltetraphenol is primarily attributed to its phenolic groups, which can donate hydrogen atoms and scavenge free radicals. This antioxidant activity is crucial in preventing oxidative stress and cellular damage. The compound may also interact with specific molecular targets and pathways, such as inhibiting enzymes involved in inflammation or modulating signaling pathways related to cell proliferation and apoptosis.
類似化合物との比較
Tetrakis(4-carboxyphenyl)methane: Similar structure but with carboxyl groups instead of hydroxyl groups.
Tetrakis(4-ethynylphenyl)methane: Contains ethynyl groups, making it more reactive in polymerization reactions.
Tetrakis(4-bromophenyl)methane: Brominated derivative with different reactivity and applications.
Uniqueness: 2,2’,2’‘,2’‘’-Methanetetrayltetraphenol is unique due to its multiple hydroxyl groups, which confer significant antioxidant properties and versatility in chemical reactions. Its symmetrical structure also allows for the formation of highly stable and cross-linked polymers, making it valuable in industrial applications.
特性
CAS番号 |
141870-17-9 |
|---|---|
分子式 |
C25H20O4 |
分子量 |
384.4 g/mol |
IUPAC名 |
2-[tris(2-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C25H20O4/c26-21-13-5-1-9-17(21)25(18-10-2-6-14-22(18)27,19-11-3-7-15-23(19)28)20-12-4-8-16-24(20)29/h1-16,26-29H |
InChIキー |
RFGXKWPGHBQLQB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(C2=CC=CC=C2O)(C3=CC=CC=C3O)C4=CC=CC=C4O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


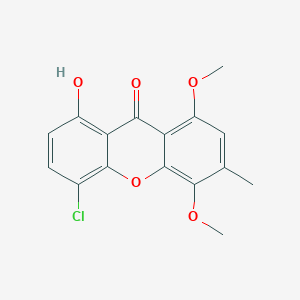
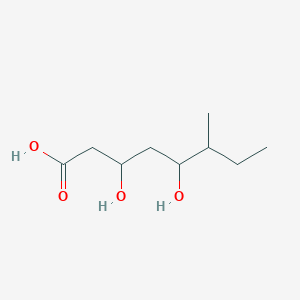
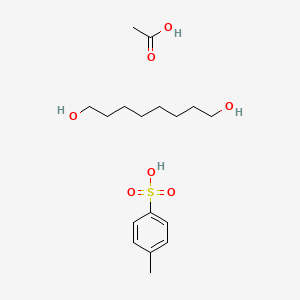

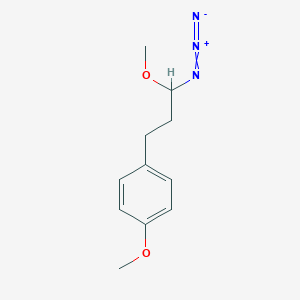
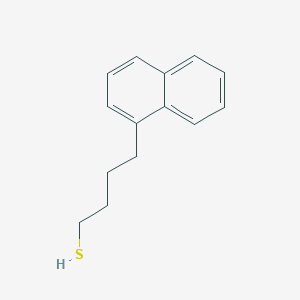
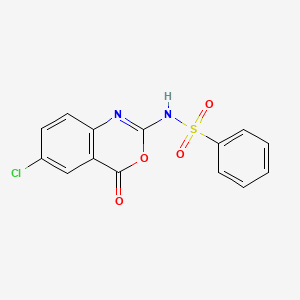
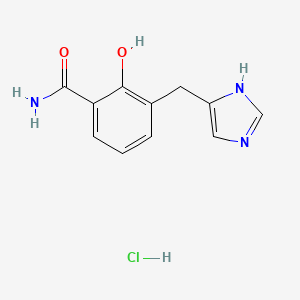
![Trichloro[11-(4-methoxyphenoxy)undecyl]silane](/img/structure/B14287195.png)
![7-Propylpyrimido[1,2-a]purin-10(1H)-one](/img/structure/B14287202.png)
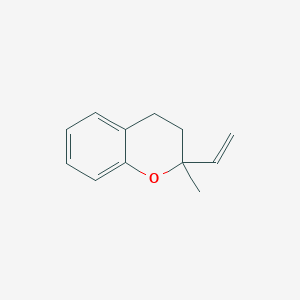
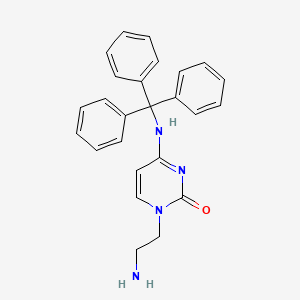
![Bis[(pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate](/img/structure/B14287230.png)

